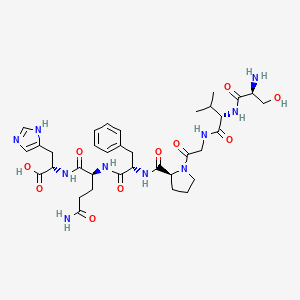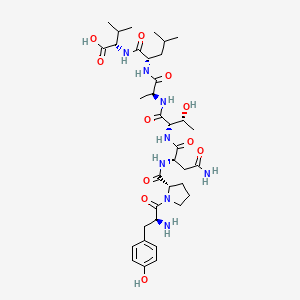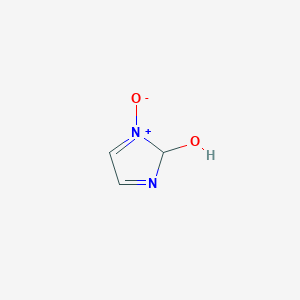
5-Bromo-6-chloropyridine-3-sulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-chloropyridine-3-sulfonyl azide is a chemical compound with significant utility in organic synthesis and scientific research. It is a derivative of pyridine, featuring bromine, chlorine, and sulfonyl azide functional groups. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloropyridine-3-sulfonyl azide typically involves the reaction of 5-Bromo-6-chloropyridine-3-sulfonyl chloride with sodium azide. The reaction is carried out in a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired azide compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of industrial-grade reagents and solvents, along with precise control of reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-chloropyridine-3-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) salts as catalysts in alkyne-azide cycloaddition reactions.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-chloropyridine-3-sulfonyl azide is utilized in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-6-chloropyridine-3-sulfonyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the presence of the bromine and chlorine substituents on the pyridine ring, which influence the compound’s reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-6-chloropyridine-3-sulfonyl chloride: A precursor to the azide compound, used in similar synthetic applications.
5-Bromo-6-chloropyridine-3-sulfonamide: Another derivative with different reactivity and applications.
6-Chloropyridine-3-sulfonyl azide: Lacks the bromine substituent, leading to different chemical properties and reactivity.
Uniqueness
5-Bromo-6-chloropyridine-3-sulfonyl azide is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and its applications in diverse scientific fields.
Eigenschaften
CAS-Nummer |
920756-47-4 |
|---|---|
Molekularformel |
C5H2BrClN4O2S |
Molekulargewicht |
297.52 g/mol |
IUPAC-Name |
5-bromo-6-chloro-N-diazopyridine-3-sulfonamide |
InChI |
InChI=1S/C5H2BrClN4O2S/c6-4-1-3(2-9-5(4)7)14(12,13)11-10-8/h1-2H |
InChI-Schlüssel |
KILYDZVCVFZQEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)








![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

